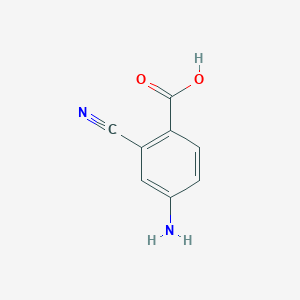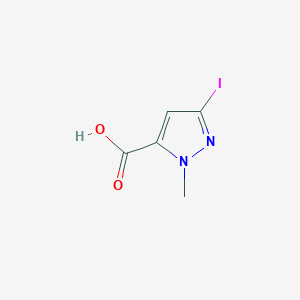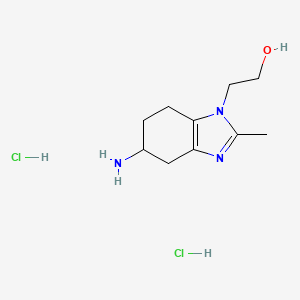![molecular formula C10H15ClN2O B1382863 (S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride CAS No. 1414960-59-0](/img/structure/B1382863.png)
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Overview
Description
“(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride” is a complex organic compound. It contains an amine group (-NH2), an acetamide group (CH3CONH2), and a phenyl group (C6H5). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amine group, the acetamide group, and the attachment of these groups to the phenyl ring . The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine and acetamide groups could potentially result in interesting structural features, such as the ability to form hydrogen bonds .Chemical Reactions Analysis
Amines, such as the one present in this compound, are known to undergo a variety of chemical reactions, including reactions with acids to form salts . The acetamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine and acetamide groups could affect its solubility, acidity/basicity, and reactivity .Scientific Research Applications
Metabolic Analysis of Chloroacetamide Herbicides
Acetochlor, alachlor, butachlor, and metolachlor, categorized as chloroacetamide herbicides, undergo complex metabolic activation pathways leading to carcinogenic products in rats. Human and rat liver microsomes metabolize these compounds at different rates, involving intermediates like CDEPA and CMEPA, which further metabolize into diethylaniline (DEA) and methyl-6-ethylaniline (MEA). These metabolites undergo para-hydroxylation and oxidation, forming carcinogenic dialkylbenzoquinone imines. Cytochrome P450 isoforms, CYP3A4 and CYP2B6, play a crucial role in human metabolism of these herbicides (Coleman et al., 2000).
Synthesis and Characterization of Analogs
Synthesis and Anticancer Analysis
The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and characterized, showing a crystalline structure conducive to intermolecular hydrogen bonding. It's anticipated to possess anticancer properties through VEGFr receptor targeting, as indicated by in silico modeling studies (Sharma et al., 2018).
Receptor for Acid Binding
N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide serves as a receptor for acid binding. Its hydrates and co-crystals with specific acids were synthesized and structurally analyzed. The receptor's interaction with acids quenches its fluorescence, showcasing its potential in fluorescence-based sensing applications (Karmakar & Baruah, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[(1S)-1-aminoethyl]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAKPYPZQWWSK-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)
![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)





![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)

